molecular formula C15H18ClN3O3S B6458671 N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2549065-14-5

N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide

Cat. No.: B6458671
CAS No.: 2549065-14-5
M. Wt: 355.8 g/mol
InChI Key: CMTNVFZSKXHFGM-UHFFFAOYSA-N
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Description

N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide is a synthetic small molecule featuring a benzoxazole core substituted with a chlorine atom at the 5-position, a piperidine ring, and a cyclopropanesulfonamide group. The chlorine substituent likely enhances electronic interactions with biological targets, while the cyclopropanesulfonamide moiety may contribute to metabolic stability and binding affinity. Structural analogs of this compound are documented in patent literature, highlighting its relevance in medicinal chemistry .

Properties

IUPAC Name

N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O3S/c16-10-1-4-14-13(9-10)17-15(22-14)19-7-5-11(6-8-19)18-23(20,21)12-2-3-12/h1,4,9,11-12,18H,2-3,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTNVFZSKXHFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting 2-aminophenol with a suitable carboxylic acid derivative, such as 5-chlorobenzoic acid, under dehydrating conditions.

    Piperidine Ring Introduction: The piperidine ring is introduced by reacting the benzoxazole derivative with 4-piperidone under reductive amination conditions.

    Cyclopropanesulfonamide Formation: The final step involves the reaction of the piperidine-benzoxazole intermediate with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase yield and selectivity, and implementing purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzoxazole ring, potentially opening the ring structure under strong reducing conditions.

    Substitution: The chlorine atom on the benzoxazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used for substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Reduced benzoxazole derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to known pharmacologically active compounds.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism of action of N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The benzoxazole ring is known to interact with various biological targets, potentially affecting pathways involved in neurotransmission or enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide with key analogs from recent patent literature, focusing on structural features, physicochemical properties, and inferred biological implications:

Compound Name Core Heterocycle Substituents Molecular Weight (g/mol) Melting Point (°C) Key Inferences References
This compound Benzoxazole 5-chloro, piperidine-4-yl, cyclopropanesulfonamide ~370 (estimated) Not reported Chlorine enhances binding; cyclopropane sulfonamide improves metabolic stability.
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine 5-fluoro, 3-(3-fluorophenyl) chromenone, N-isopropyl sulfonamide 616.9 211–214 Fluorine improves lipophilicity; bulky chromenone may reduce solubility.
N-(4-(3-allyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)bicyclo[2.2.2]octan-1-yl)cyclopropanesulfonamide Imidazo[1,5-a]pyrrolo[2,3-e]pyrazine Bicyclo[2.2.2]octane, allyl substituent, cyclopropanesulfonamide ~480 (estimated) Not reported Bicyclic scaffold restricts conformational flexibility; allyl group may enhance reactivity.
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-cyclopropylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine 5-fluoro, 3-(3-fluorophenyl) chromenone, N-cyclopropyl sulfonamide ~600 (estimated) Not reported Cyclopropyl sulfonamide may improve target selectivity vs. isopropyl analogs.

Key Observations:

Larger heterocycles (e.g., imidazo-pyrrolo-pyrazine) may enhance target engagement but increase molecular weight and reduce solubility .

Substituent Effects :

  • Halogenation : The 5-chloro group in the target compound likely enhances electronic interactions with targets, similar to fluorine in pyrazolo-pyrimidine analogs .
  • Sulfonamide Variations : N-cyclopropyl and N-isopropyl substituents on sulfonamide groups influence steric and electronic properties, affecting binding affinity and metabolic stability .

Physicochemical Properties: Melting points >200°C (e.g., 211–214°C in pyrazolo-pyrimidine analogs) suggest high crystallinity, which may correlate with stability but complicate formulation .

Research Findings and Implications

  • Biological Activity : While direct data for the target compound is unavailable, structurally related sulfonamides exhibit kinase inhibition and anticancer activity, suggesting a similar mechanism .
  • Metabolic Stability : The cyclopropane ring in sulfonamide derivatives is hypothesized to resist oxidative metabolism, extending half-life .
  • Solubility Challenges: Bulky substituents (e.g., chromenone in pyrazolo-pyrimidine analogs) may reduce aqueous solubility, necessitating formulation optimization .

Biological Activity

N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC13H16ClN3O3S
Molecular Weight329.80 g/mol
CAS Number2877637-55-1

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Antibacterial Activity : The compound exhibits moderate to strong antibacterial effects against several bacterial strains, including Salmonella typhi and Bacillus subtilis. Studies indicate that the mechanism involves inhibition of bacterial growth through disruption of cell wall synthesis and function .
  • Enzyme Inhibition : It has been reported to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The IC50 values for these activities suggest that the compound may serve as a lead for developing new enzyme inhibitors that could be useful in treating conditions like Alzheimer's disease and urinary infections .
  • Anti-inflammatory Effects : The sulfonamide group in the compound contributes to its anti-inflammatory properties, which can be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of this compound through various experimental models:

Study 1: Antibacterial Activity

In a study conducted by Li et al. (2014), this compound was tested against multiple bacterial strains. The results showed significant inhibition with an IC50 value of 12 µM against Salmonella typhi, indicating its potential as an antibacterial agent.

Study 2: Enzyme Inhibition

Kumar et al. (2009) evaluated the enzyme inhibitory activity of the compound. The results indicated that it had a strong inhibitory effect on urease with an IC50 value of 0.63 µM, compared to the reference standard thiourea (IC50 = 21.25 µM). This suggests that it could be a potent candidate for treating urease-related disorders.

Study 3: Anti-inflammatory Effects

Research has also highlighted its anti-inflammatory properties. In vitro assays showed a reduction in pro-inflammatory cytokines when cells were treated with the compound, supporting its potential use in inflammatory conditions.

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